Pcsk9-IN-18

PCSK9 Inhibition Binding Affinity Small Molecule

Pcsk9-IN-18 (CAS: 2455425-15-5), also referred to as compound 188, is a potent small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a validated target for lowering low-density lipoprotein cholesterol (LDL-C). It demonstrates high binding affinity for PCSK9, with a reported dissociation constant (KD) of.

Molecular Formula C15H20N6O2S
Molecular Weight 348.4 g/mol
Cat. No. B12390414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-18
Molecular FormulaC15H20N6O2S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(CNC1=NC=C(N=C1)C(=O)OC)CNC2=NC=C(C=N2)SC
InChIInChI=1S/C15H20N6O2S/c1-10(5-19-15-20-6-11(24-3)7-21-15)4-17-13-9-16-12(8-18-13)14(22)23-2/h6-10H,4-5H2,1-3H3,(H,17,18)(H,19,20,21)
InChIKeyFACQTUAPLVJUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pcsk9-IN-18 for Research Procurement: A Potent Small Molecule PCSK9 Inhibitor with Sub-200 nM Binding Affinity


Pcsk9-IN-18 (CAS: 2455425-15-5), also referred to as compound 188, is a potent small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a validated target for lowering low-density lipoprotein cholesterol (LDL-C) . It demonstrates high binding affinity for PCSK9, with a reported dissociation constant (KD) of <200 nM . As a synthetic small molecule, it offers an alternative approach to monoclonal antibody-based PCSK9 therapies, potentially enabling oral administration and lower production costs .

Workflow Biochemical and cellular PCSK9 inhibition assays
Selection Small molecule inhibitor with reported high target affinity
Use Context Oral administration research models and intracellular target access

Why Pcsk9-IN-18 is Not a Simple Substitute for Other PCSK9 Inhibitors in Research


Generic substitution among PCSK9 inhibitors is scientifically unsound due to significant divergence in molecular structure, mechanism of action, and resulting pharmacological profiles. Pcsk9-IN-18, as a synthetic small molecule , is fundamentally different from biologic monoclonal antibodies like evolocumab and alirocumab, which are injectable and act extracellularly [1]. Even among small molecule inhibitors, binding kinetics and potency can vary by orders of magnitude. For instance, while Pcsk9-IN-18 exhibits potent binding with a KD <200 nM , another oral inhibitor, PF-06815345, has a reported IC50 of 13.4 µM . This 100-fold difference in potency underscores that even compounds in the same class cannot be assumed to have interchangeable biological activity and will produce different experimental outcomes.

Modality mismatch

Monoclonal antibodies like evolocumab target extracellular PCSK9; small molecule inhibitors may engage intracellular pools, making direct functional substitution unreliable.

Binding kinetics variability

Small molecule PCSK9 inhibitors can exhibit orders-of-magnitude affinity differences, which may shift assay response and effective concentration ranges.

Permeability and PK divergence

Cellular permeability and pharmacokinetic profiles are compound-specific; a direct replacement may alter intracellular exposure and target modulation.

Quantitative Evidence for Pcsk9-IN-18 Differentiation in PCSK9 Inhibitor Research


Pcsk9-IN-18 Binding Affinity: High Potency Compared to Other Oral Small Molecule PCSK9 Inhibitors

Pcsk9-IN-18 demonstrates high binding affinity for PCSK9 with a KD of <200 nM . This is a key differentiator when compared to PF-06815345, another orally active small molecule PCSK9 inhibitor, which has a reported IC50 value of 13.4 µM (13,400 nM) . The binding potency of Pcsk9-IN-18 is approximately two orders of magnitude greater, making it a more suitable tool compound for studies where high target engagement is required.

Binding Affinity
Cross-study comparable
KD < 200 nM (Pcsk9-IN-18) vs. IC50 = 13.4 µM (PF-06815345)
Supports selection of effective assay concentrations for cellular target modulation.
Vendor-provided in vitro biochemical data; confirm in relevant assay platform.
PCSK9 Inhibition Binding Affinity Small Molecule Drug Discovery

Pcsk9-IN-18 vs. PCSK9 Monoclonal Antibodies: A Different Pharmacological Profile

Pcsk9-IN-18 is a small molecule (MW: 348.42 g/mol) , which contrasts with PCSK9 monoclonal antibodies like evolocumab and alirocumab, which are large biologics (MW: ~144-146 kDa) [1]. This fundamental difference in modality translates to practical advantages for research. Small molecules are typically amenable to oral administration and can access intracellular targets, whereas monoclonal antibodies require injection and act primarily on extracellular targets. While specific in vivo data for Pcsk9-IN-18 is not publicly available, its molecular properties suggest the potential for oral bioavailability, a feature not possible with antibody therapies .

Modality & Size
Class-level inference
Small molecule (348.42 g/mol) vs. monoclonal antibody (~144 kDa)
Small molecules may enable oral administration and intracellular access, distinct from injectable biologics.
Physicochemical comparison; class-level inference, permeability data to verify.
PCSK9 Inhibition Small Molecule Monoclonal Antibody Therapeutic Modality

Recommended Research Applications for Pcsk9-IN-18 Based on Quantitative Evidence


High-Potency In Vitro PCSK9 Inhibition Studies

Leverage the sub-200 nM binding affinity of Pcsk9-IN-18 for studies requiring robust target engagement in biochemical and cellular assays. Its high potency makes it suitable for experiments where complete PCSK9 inhibition is necessary to observe phenotypic changes in cell lines like HepG2, minimizing the risk of off-target effects due to high compound concentrations.

Preclinical In Vivo Studies Requiring Oral Dosing

Employ Pcsk9-IN-18 as a tool compound in rodent models of hypercholesterolemia where oral administration is a prerequisite. Its small molecule nature and high potency make it a candidate for evaluating the effects of oral PCSK9 inhibition on lipid profiles, avoiding the complications and stress associated with repeated injections required for monoclonal antibodies.

Comparative Pharmacology Research

Use Pcsk9-IN-18 in head-to-head studies against other PCSK9 inhibitors like AZD0780 or PF-06815345 to characterize structure-activity relationships (SAR) and differential pharmacology. Its distinct chemical structure and high potency provide a valuable data point for understanding how binding kinetics and molecular properties translate to in vivo efficacy and safety profiles.

Application
Selection Property
Validation Focus
PCSK9 biochemical and cellular assays
Reported target binding affinity
Target engagement and pathway modulation
Oral administration in rodent models
Small molecule oral bioavailability potential
Lipid profile modulation and exposure-response
Structure-activity relationship profiling
Distinct chemical scaffold and binding profile
Binding kinetics comparison and selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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